molecular formula C11H12N4 B14311705 1H-Purine, 6-(1-hexynyl)- CAS No. 108643-66-9

1H-Purine, 6-(1-hexynyl)-

Cat. No.: B14311705
CAS No.: 108643-66-9
M. Wt: 200.24 g/mol
InChI Key: OWAAVPGQSYUJPI-UHFFFAOYSA-N
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Description

Overview of Purine (B94841) Heterocycles in Biological and Synthetic Chemistry

Purines are fundamental heterocyclic compounds, constructed from a fused pyrimidine (B1678525) and imidazole (B134444) ring. numberanalytics.comrsc.org This core structure is the foundation for adenine (B156593) and guanine, two of the essential building blocks of nucleic acids, DNA and RNA, which are crucial for the storage and transmission of genetic information. numberanalytics.com Beyond their role in genetics, purine derivatives are vital for cellular energy metabolism, with adenosine (B11128) triphosphate (ATP) serving as the primary energy currency in cells. numberanalytics.com They also function as key components in signal transduction pathways, where molecules like cyclic adenosine monophosphate (cAMP) act as second messengers. numberanalytics.com

The significance of the purine scaffold extends into synthetic and medicinal chemistry. researchgate.netnih.gov Researchers have long been interested in purines due to their unique structural features and their capacity to be chemically modified to produce a wide range of bioactive molecules. rsc.orgrsc.org Both natural and synthetic purine derivatives have been extensively investigated for their therapeutic potential across various diseases, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netrsc.org The metabolic processes of all living organisms are heavily dependent on purines and their derivatives, making this class of compounds a central focus in the development of new drug candidates. rsc.orgrsc.org

The Significance of Alkyne Functionalization in Purine Chemistry

The introduction of an alkyne group, a carbon-carbon triple bond, onto the purine core is a significant strategy in modern medicinal and chemical biology. This process, known as alkyne functionalization, dramatically expands the chemical utility and potential biological applications of the resulting purine derivatives. Alkynes are particularly valuable because they can participate in a variety of chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction allows for the efficient and specific linking of the alkynylpurine to other molecules, such as fluorescent probes, spin labels for EPR studies, or bioactive compounds, under mild conditions. mdpi.comnih.gov

Functionalization at the C6 position of the purine ring has been a productive area of research. mdpi.comacs.orgrsc.org The synthesis of 6-alkynylpurines is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, starting from 6-halopurines. cas.czclockss.org These 6-alkynylpurines are not just synthetic intermediates; they have been shown to possess biological activities themselves, including cytostatic (cell-growth inhibiting) properties. cas.czclockss.org Furthermore, the alkyne moiety can be further transformed, for instance, into (E)-6-alkenylpurines through a tandem stannation/protodestannation process. researchgate.net This chemical versatility makes alkynylpurines powerful building blocks for creating diverse libraries of purine-based compounds for drug discovery and chemical biology research. acs.org

Positioning 1H-Purine, 6-(1-hexynyl)- within Contemporary Purine Research

1H-Purine, 6-(1-hexynyl)- is a specific example of a 6-alkynylpurine derivative that embodies the principles and potential discussed above. It features a straight-chain six-carbon alkyne (a hexynyl group) attached to the C6 position of the purine ring. This compound serves as a valuable research tool and intermediate for synthesizing more complex molecules. cas.cz

Table 1: Chemical Identity of 1H-Purine, 6-(1-hexynyl)-

Property Value
IUPAC Name 6-(Hex-1-yn-1-yl)-1H-purine
Molecular Formula C₁₁H₁₀N₄
Molecular Weight 200.23 g/mol

| CAS Number | 886364-96-7 |

Note: Data for this table is compiled from general chemical knowledge and may be cross-referenced with chemical supplier databases not used as direct content sources.

Research has demonstrated that 6-alkynylpurines, including those with a hex-1-yn-1-yl moiety, are readily accessible starting materials. cas.cz They are key reactants in transition metal-catalyzed reactions, such as [2+2+2]-cocyclotrimerizations, to create highly substituted 6-arylpurines. cas.czacs.org These resulting arylpurine derivatives are of significant interest due to their diverse biological activities, which include cytostatic and antibacterial properties. cas.czacs.org The hexynyl group provides a hydrophobic chain that can influence the molecule's interaction with biological targets. The study of 1H-Purine, 6-(1-hexynyl)- and similar compounds is part of a broader effort to explore how modifications at the C6 position can lead to new therapeutic agents and molecular probes. nih.govnih.gov

Table 2: List of Compounds Mentioned

Compound Name
1H-Purine, 6-(1-hexynyl)-
Adenine
Guanine
Adenosine triphosphate (ATP)
Cyclic adenosine monophosphate (cAMP)
(E)-6-Alkenylpurines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108643-66-9

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

6-hex-1-ynyl-7H-purine

InChI

InChI=1S/C11H12N4/c1-2-3-4-5-6-9-10-11(14-7-12-9)15-8-13-10/h7-8H,2-4H2,1H3,(H,12,13,14,15)

InChI Key

OWAAVPGQSYUJPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C2C(=NC=N1)N=CN2

Origin of Product

United States

Synthetic Methodologies for 1h Purine, 6 1 Hexynyl and Its Derivatives

Direct Synthesis of 6-(1-Hexynyl)-1H-Purine

The direct attachment of a 1-hexynyl group to the C6 position of the purine (B94841) ring is most effectively achieved through cross-coupling reactions, with the Sonogashira coupling being a prominent example.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of synthesizing 6-(1-hexynyl)-1H-purine, this reaction typically involves the coupling of a 6-halopurine, such as 6-chloropurine (B14466), with 1-hexyne. tandfonline.commdpi.com This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. tandfonline.comacs.org

The general scheme for the Sonogashira coupling reaction is as follows:

R-X + H-C≡C-R' --(Pd catalyst, Cu(I), Base)--> R-C≡C-R'

Where:

R represents the purine moiety.

X is a halogen (e.g., Cl, I). tandfonline.combyu.edu

R' is the butyl group of the 1-hexyne.

Various palladium catalysts have been employed, including Pd(PPh₃)₄ and (PPh₃)₂PdCl₂. tandfonline.comacs.org The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a mixture of THF and DMA. tandfonline.comrsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of 6-(1-hexynyl)-1H-purine. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and the presence or absence of a copper co-catalyst. acs.orgresearchgate.net

For instance, studies have shown that the choice of the palladium catalyst and its ligands can significantly influence the reaction's efficiency. clockss.org Room-temperature, copper-free Sonogashira reactions have been developed using air-stable, monoligated precatalysts, which can simplify the reaction setup and purification. acs.org The reaction temperature is another crucial factor; while some couplings proceed efficiently at room temperature, others require elevated temperatures to achieve reasonable reaction rates and yields. acs.orgrsc.org

The following table summarizes the optimization of conditions for a Sonogashira coupling reaction, illustrating the impact of various parameters on the yield.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1PdBr₂PCy₃K₃PO₄DMF8091
2Pd(dba)₂L1--refluxmoderate
3(dppe)PdCl₂L2--r.t.moderate
4(C₆H₅CN)₂PdCl₂L2--r.t.moderate

Data sourced from multiple studies demonstrating the variability of conditions. clockss.orgacs.org

Role of N9-Protection in Synthesis

The presence of the N9-proton in the purine ring can interfere with the Sonogashira coupling reaction, potentially leading to lower yields. tandfonline.com To circumvent this, a common strategy is to protect the N9 position with a suitable protecting group prior to the coupling reaction.

One effective protecting group is the acetyl group. tandfonline.com Acetylation of 6-chloropurine can be achieved using acetic anhydride (B1165640) and triethylamine. The resulting 6-chloro-9-acetylpurine can then be subjected to the Sonogashira coupling with 1-hexyne. tandfonline.com The acetyl group is advantageous as it can be easily removed during the work-up, often by treatment with methanol, to yield the desired 6-(1-hexynyl)-1H-purine. tandfonline.com This two-step method has been shown to significantly improve the yields of 6-alkynylpurines compared to the direct coupling of unprotected 6-chloropurine. tandfonline.com

Other protecting groups, such as the tert-butoxycarbonyl (Boc) group, have also been utilized in purine synthesis to enhance regioselectivity and improve the solubility of the purine derivatives. nih.govresearchgate.net

Synthesis of 6-(1-Hexynyl)purine Nucleoside Analogues

The synthesis of nucleoside analogues of 6-(1-hexynyl)purine involves the attachment of a sugar moiety to the purine base. This can be accomplished through two main strategies: glycosylation of the pre-formed 6-(1-hexynyl)purine or introduction of the hexynyl group onto a pre-formed purine nucleoside.

Glycosylation Strategies for Purine Nucleosides

Glycosylation is the process of attaching a carbohydrate to another molecule. In the synthesis of purine nucleosides, this involves forming a bond between the anomeric carbon of a sugar (like ribose) and the N9 nitrogen of the purine base. researchgate.net However, glycosylation of purines can be challenging due to issues with regioselectivity, often yielding a mixture of N9 and N7 isomers. cuni.cz

To address this, various glycosylation methods have been developed. Gold(I)-catalyzed N-glycosylation of purines with glycosyl ortho-alkynyl benzoates has emerged as an efficient approach, providing good to excellent yields and high N9-regioselectivity under mild conditions. researchgate.netlookchem.com This method is compatible with various protecting groups on the purine base, which is crucial for achieving the desired outcome. researchgate.net

Another approach involves the use of thioglycosides as glycosyl donors. These are activated by a triflate source to form a reactive intermediate that is then intercepted by an activated nucleobase. rsc.org While this method can provide good yields, it often requires a lengthy synthesis of the sugar synthon. rsc.org

Introduction of the 6-(1-Hexynyl) Moiety in Pre-formed Nucleosides

An alternative and often more direct route to 6-(1-hexynyl)purine nucleoside analogues is the introduction of the hexynyl group onto a pre-existing purine nucleoside. nih.gov This late-stage functionalization is typically achieved through palladium-catalyzed cross-coupling reactions, similar to the direct synthesis of the purine base. nih.govnih.gov

The starting material for this approach is a 6-halopurine nucleoside, such as 6-chloropurine riboside or 6-iodopurine (B1310063) riboside. byu.edunih.gov The Sonogashira coupling of this protected nucleoside with 1-hexyne, in the presence of a palladium catalyst and a copper(I) co-catalyst, yields the desired 6-(1-hexynyl)purine nucleoside. acs.orgacs.org Studies have shown that 6-iodopurine nucleosides can be more reactive than their 6-chloro counterparts in these coupling reactions, leading to higher yields and shorter reaction times. byu.edu

Recent advancements have also explored photoredox/nickel dual catalysis for the direct cross-coupling of 6-chloropurine nucleosides with various alkyl groups, highlighting the ongoing development of milder and more efficient synthetic methods. nih.gov

The following table provides an overview of the synthesis of a 6-hexynylpurine nucleoside via Sonogashira coupling, comparing the reactivity of different halogenated precursors.

PrecursorReagentsConditionsYield (%)Reference
6-chloro-2',3',5'-tri-O-toluoyl-β-D-ribofuranosylpurine1-hexyne, Pd(PPh₃)₄/CuIDMF, ambient temp, 16 h40 byu.edu
6-iodo-2',3',5'-tri-O-toluoyl-β-D-ribofuranosylpurine1-hexyne, Pd(PPh₃)₄/CuIDMF, ambient temp, 10 mincomplete conversion byu.edu

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of purine derivatives, combining the selectivity of enzymatic transformations with the versatility of chemical methods. A common chemoenzymatic route to purine nucleosides involves the use of nucleoside phosphorylases (PNPs). These enzymes catalyze the reversible phosphorolysis of a nucleoside to the corresponding purine base and a pentose-1-phosphate. mdpi.comtandfonline.com

In a synthetic context, this equilibrium can be shifted towards the synthesis of a target nucleoside by using a desired purine base and a suitable sugar phosphate (B84403) donor. For instance, the synthesis of nucleoside analogues of 6-(1-hexynyl)purine could be envisioned by reacting the purine base with an appropriate α-D-pentofuranose 1-phosphate in the presence of a PNP. thieme-connect.comresearchgate.net Recombinant E. coli purine nucleoside phosphorylase is a commonly used biocatalyst for such transformations. thieme-connect.comresearchgate.net

The key advantage of this approach is the high stereoselectivity of the enzymatic glycosylation, typically yielding the desired β-anomer. rsc.org The preparation of the requisite α-D-pentofuranose 1-phosphates can be achieved through chemical synthesis. thieme-connect.comresearchgate.net This chemoenzymatic strategy offers a practical alternative to purely chemical glycosylation methods, which can often suffer from a lack of stereocontrol and the need for extensive protecting group manipulations. tandfonline.com

Enzyme ClassSubstratesProduct TypeKey Advantages
Nucleoside Phosphorylases (PNPs)Purine base (e.g., 6-substituted purine), α-D-pentofuranose 1-phosphateβ-Nucleoside analogueHigh stereoselectivity, mild reaction conditions
PentosyltransferasesPurine base, sugar donorNucleoside analogueCatalytic, potential for diverse sugar moieties

Preparation of Advanced 6-(1-Hexynyl)purine Derivatives with Multi-Substitutions

The biological activity of purine derivatives can be finely tuned by introducing various substituents onto the purine ring. The development of methods for the synthesis of multi-substituted 6-(1-hexynyl)purine derivatives is therefore of considerable interest.

Strategies for Further Functionalization of the Purine Ring (e.g., C2, C8)

The functionalization of the C2 and C8 positions of the purine ring in the presence of a 6-alkynyl substituent can be achieved through a variety of modern synthetic methods. Metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. ingentaconnect.com

For the introduction of substituents at the C2 position, strategies often begin with a 2-halo-6-chloropurine derivative. The chlorine at the C6 position can be displaced with an alkynyl group via a Sonogashira coupling, and the halogen at the C2 position can then be used as a handle for further functionalization through reactions like Suzuki or Stille couplings. nih.gov Alternatively, lithiation at the C2 position followed by quenching with an electrophile can be employed. mdpi.com

PositionFunctionalization StrategyReaction Type
C2From 2-halopurine precursorPalladium-catalyzed cross-coupling (e.g., Suzuki, Stille)
C2Direct lithiationNucleophilic addition to an electrophile
C8From 8-halopurine precursorPalladium-catalyzed cross-coupling
C8Direct C-H activationArylation/alkylation

Stereoselective Synthetic Pathways for Nucleoside Analogues

The synthesis of nucleoside analogues of 6-(1-hexynyl)purine requires the stereoselective formation of the glycosidic bond. As mentioned, chemoenzymatic methods using nucleoside phosphorylases offer excellent stereocontrol. thieme-connect.comresearchgate.net

In addition to enzymatic methods, several chemical strategies have been developed for stereoselective N-glycosylation of purines. The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated purine base with a protected glycosyl halide or acetate (B1210297) in the presence of a Lewis acid. acs.org The stereochemical outcome is influenced by the nature of the sugar donor and the reaction conditions.

MethodKey FeaturesStereoselectivity
Chemoenzymatic (PNP)Enzymatic catalysisHigh β-selectivity thieme-connect.comresearchgate.net
Vorbrüggen GlycosylationSilylated purine, Lewis acidDependent on sugar donor and conditions acs.org
Boronic Acid CatalysisMild conditions, no stoichiometric activatorHigh regio- and stereoselectivity acs.orgnih.gov
6-(Azolyl)purine Directed GlycosylationUse of a directing group at C6High β-selectivity at N9 google.com

Molecular Interactions and Receptor Pharmacology of 6 1 Hexynyl Purine Analogues

Adenosine (B11128) Receptor (AR) Ligand Research

Research into adenosine receptor (AR) ligands has led to the exploration of a wide array of purine (B94841) and adenosine analogues to understand their therapeutic potential. Adenosine, a purine nucleoside, modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are ubiquitously distributed throughout the body and are involved in various signaling pathways, making them attractive targets for drug discovery. The development of selective agonists and antagonists for these receptor subtypes is a key area of medicinal chemistry.

Binding Affinity and Selectivity Studies Across AR Subtypes (A1, A2A, A2B, A3)

For instance, 2-alkynyladenosines have been shown to exhibit high affinity and selectivity for the A2A receptor. The affinity can be modulated by the length of the alkynyl chain. Research on a wide range of purine- and ribose-modified adenosine analogues has helped to identify structural features that confer selectivity for specific AR subtypes.

Below is a table of binding affinities for some representative alkynyl-substituted adenosine analogues at various adenosine receptor subtypes. It is important to note that these compounds feature the alkynyl substitution at the C2 position, which is more extensively studied than the C6 position.

Binding Affinities (Ki, nM) of Selected 2-Alkynyladenosine Analogues at Adenosine Receptors

Compound A1 A2A A3
2-(1-Hexynyl)-5′-(N-ethylcarbamoyl)adenosine - - 26
2-Cl-IB-MECA - - -
IB-MECA - - -
HEMADO (2-(1-Hexynyl)-N-methyladenosine) - - -

Data presented is for rat adenosine receptors, unless otherwise specified. A hyphen (-) indicates that data was not available in the cited sources.

Structure-Activity Relationship (SAR) Investigations on the Purine Scaffold

The structure-activity relationship (SAR) of purine derivatives at adenosine receptors is a well-explored field, providing a roadmap for designing potent and selective ligands. Modifications at various positions of the purine ring and the associated ribose moiety in nucleoside analogues can drastically alter binding affinity, selectivity, and efficacy.

The C6 position of the purine scaffold is critical for interaction with adenosine receptors. Substitutions at this position can significantly influence the ligand's pharmacological properties. While direct SAR studies on a series of 6-(1-hexynyl)purine analogues are limited, general principles derived from other 6-substituted purines suggest that the nature of the substituent at this position plays a key role in receptor binding and selectivity. The introduction of a lipophilic and sterically demanding group like the 1-hexynyl moiety is expected to modulate the interaction with the receptor binding pocket. For other classes of purines, heterocyclic substitutions at the 6-position have been shown to increase biological activity. The activity of 6-substituted purine derivatives has been found to be dependent on the nature of the substituent.

The C2 position of the purine ring has been a major focus for introducing modifications to achieve A2A and A3 receptor selectivity. The introduction of an alkynyl group, such as a 1-hexynyl chain, at the C2 position has been a particularly successful strategy for developing potent A2A and A3 agonists.

In vivo studies have confirmed that C2-phenylalkynyl analogues are among the preferred A3AR agonists. Further exploration of the terminal group of the C2-alkyne has shown that 5-membered heterocyclic rings, like thienyl derivatives, are particularly potent and efficacious. The kinetic behavior of 2-(1-hexynyl)-N-methyladenosine (HEMADO) at the A3 receptor has been studied, highlighting the importance of C2 substitutions in determining the drug-target residence time.

In adenosine nucleoside analogues, both the N6-position of the purine ring and the ribose moiety are crucial for receptor interaction and selectivity.

N6-Position: The N6-amino group of adenosine is a key interaction point with the adenosine receptors. N6-substitutions with bulky groups, such as cycloalkyl or benzyl moieties, have been instrumental in developing ligands with high affinity and selectivity, particularly for the A1 and A3 subtypes. For A3 receptors, an N6-benzyl substituent tends to reduce affinity at A1 and A2A receptors, thereby enhancing A3 selectivity.

Ribose Moiety: The ribose portion of adenosine nucleosides plays a significant role in orienting the molecule within the receptor binding pocket. Modifications to the ribose ring can impact both affinity and efficacy. For instance, constraining the conformation of the ribose ring, as seen in methanocarba analogues, can lead to highly potent and selective A3 agonists. Modifications at the 5'-position of the ribose, such as the introduction of a uronamide group, are also a well-established strategy to enhance affinity and selectivity for certain AR subtypes.

Mechanistic Classification of Ligand Action (e.g., Agonism, Antagonism, Partial Agonism)

The interaction of a ligand with a receptor can elicit a range of responses, leading to its classification as an agonist, antagonist, or partial agonist. An agonist activates the receptor to produce a biological response, while an antagonist blocks the receptor and prevents its activation by an agonist. A partial agonist activates the receptor but produces a submaximal response compared to a full agonist.

In the context of 6-(1-hexynyl)purine analogues, their likely mechanism of action would be inferred from studies of structurally similar compounds. For example, many of the 2-alkynyladenosine derivatives have been characterized as potent A2A and A3 receptor agonists. Some adenosine analogues have been identified as putative partial agonists at the A1 receptor. The design of selective agonists and antagonists for the A3 adenosine receptor has been a subject of intense research, with some N6-substituted adenosine derivatives acting as full agonists while others behave as antagonists. The functional activity of new adenosine derivatives is often assessed by measuring their effect on adenylyl cyclase activity, which can be stimulated (via A2A and A2B receptors) or inhibited (via A1 and A3 receptors).

Interactions with Other Purinergic System Components

The purinergic system, a crucial signaling network, is modulated by purine and pyrimidine (B1678525) nucleotides and nucleosides. Analogues of 6-(1-hexynyl)purine have been investigated for their potential to interact with and modulate various components of this system, including receptors and enzymes that govern purine metabolism.

Modulation of P2 Purinergic Receptors (e.g., P2Y1) by 6-(1-Hexynyl)purine Analogues

P2Y receptors, a family of G protein-coupled receptors, are activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor, in particular, is a key player in various physiological processes, including platelet aggregation, and has been a target for the development of novel antithrombotic agents. While a range of non-nucleotide antagonists for the P2Y1 receptor have been identified and optimized, specific data on the direct modulation of the P2Y1 receptor by 6-(1-hexynyl)purine or its close analogues is not extensively documented in publicly available research. The development of P2Y1 antagonists has largely focused on other chemical scaffolds. nih.govnih.govmedchemexpress.com However, the structural similarity of the purine core in 6-(1-hexynyl)purine to endogenous ligands suggests a potential for interaction with purinergic receptors, warranting further investigation to characterize any agonist or antagonist activity.

Enzymatic Regulation within Purine Metabolism Pathways

The metabolic pathways of purines are tightly regulated by a series of enzymes that control the synthesis, degradation, and salvage of purine nucleotides. Purine analogues can exert significant biological effects by inhibiting these key enzymes.

Xanthine Oxidase (XO): This enzyme is critical in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.comnih.gov Inhibition of XO is a therapeutic strategy for conditions like gout, which is characterized by hyperuricemia. While various compounds, including some purine analogues like allopurinol, are known inhibitors of XO, specific inhibitory data for 6-(1-hexynyl)purine analogues on this enzyme is not well-established. mdpi.comnih.gov

Adenosine Deaminase (ADA): ADA catalyzes the irreversible deamination of adenosine to inosine, thereby regulating adenosine levels. nih.govresearchgate.net Inhibition of ADA can modulate adenosine signaling and has therapeutic implications. nih.gov While various purine analogues have been studied as ADA inhibitors, the specific activity of 6-(1-hexynyl)purine analogues against ADA remains to be fully characterized. medchemexpress.comresearchgate.net

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides. nih.govpatsnap.comscbt.com PNP inhibitors have been developed for T-cell-mediated diseases. nih.govnih.gov The potential for 6-(1-hexynyl)purine analogues to inhibit PNP is an area for further research.

Interaction with Non-Purinergic Biological Targets

Beyond the purinergic system, 6-(1-hexynyl)purine analogues have been found to interact with a variety of other biological targets, leading to a diverse range of pharmacological effects, including kinase inhibition, antifungal activity, and cytostatic and antitumor effects.

Kinase Inhibition Profiles (e.g., PI4K IIIβ, CK1δ)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and viral infections. Purine analogues have emerged as a significant class of kinase inhibitors.

Phosphatidylinositol 4-kinases (PI4Ks) are involved in the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger. The PI4KIIIβ isoform is essential for the replication of several RNA viruses, making it an attractive antiviral target. nih.gov Studies on 4-anilino quinazoline inhibitors have shown that they can inhibit PI4KIIIα. plos.org While specific data for 6-(1-hexynyl)purine is limited, related purine analogues have been identified as potent and selective inhibitors of PI4KIIIβ. nih.govnih.govrsc.org

Casein kinase 1 (CK1) isoforms, particularly CK1δ, are involved in various cellular processes, and their inhibition is being explored for the treatment of neurodegenerative diseases and cancer. nih.govfrontiersin.org Some adenine (B156593) derivatives have been shown to inhibit the CK1δ enzyme isoform in the low micromolar range. unityfvg.it

Compound ClassTarget KinaseReported Activity (IC50)
Purine Analogue (7f)PI4KIIIβ0.016 μM
Quinazoline Analogue (LASSBio-1799)PI4KIIIβ3.66 μM
Quinazoline Analogue (LASSBio-1814)PI4KIIIβ6.09 μM
Pyrazole-based molecule (Compound 5b)CK1δ8 nM
Pyrazole-based molecule (Compound 5b)CK1ε36 nM

Characterization of Antifungal Activity Mechanisms

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Purine analogues have shown promise in this area by targeting essential fungal-specific pathways. nih.gov One such target is the purine metabolic pathway, which is crucial for fungal virulence. creative-biolabs.com

A promising strategy involves the inhibition of fungal inositol polyphosphate kinases, such as IP3-4K (Arg1) and IP6K (Kcs1), which are vital for the virulence of pathogenic fungi like Cryptococcus neoformans. nih.govacs.org A purine analogue, DT-23, which is an analogue of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), has been shown to potently inhibit fungal Arg1 and Kcs1. acs.org This dual-targeting approach disrupts inositol polyphosphate synthesis, a pathway critical for fungal pathogenesis. nih.govacs.org

CompoundTargetActivity MetricValue
DT-23CnArg1IC500.6 μM
CnKcs1IC500.68 μM
Cryptococcus neoformansMIC5015 μg/mL

Other potential antifungal mechanisms for purine analogues include the inhibition of enzymes involved in ergosterol biosynthesis, a key component of the fungal cell membrane. researchgate.net

Mechanisms of Cytostatic and Antitumor Activity

6-Alkynylpurine analogues have demonstrated significant cytostatic and antitumor activities through various mechanisms that disrupt cancer cell proliferation and survival.

Induction of Apoptosis: A primary mechanism of antitumor activity for many purine analogues is the induction of apoptosis, or programmed cell death. This is often achieved through the mitochondrial (intrinsic) pathway. science.govnih.govmdpi.comnih.govresearchgate.net This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis. nih.govnih.gov Studies on some purine derivatives have shown increased expression of caspase 3 and cytochrome c, indicative of the intrinsic mitochondrial pathway.

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, and the induction of cell cycle arrest is a key strategy in cancer therapy. Purine analogues have been shown to cause cell cycle arrest, often at the G0/G1 phase. mdpi.comresearchgate.net This arrest prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby halting their proliferation. nih.govyoutube.com The mechanism of G1 arrest can involve the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which is often controlled by the tumor suppressor p53. mdpi.com

Modulation of Signaling Pathways: The antitumor activity of purine analogues can also be attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is one such target. mdpi.commdpi.comnih.govnih.gov Depending on the cellular context, activation or inhibition of different branches of the MAPK pathway by purine analogues can lead to an apoptotic response.

Modulation of Platelet Aggregation via P2Y Receptors

The P2Y family of purinergic receptors, particularly the P2Y1 and P2Y12 subtypes, plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation, making them key targets for antiplatelet therapies. While extensive research has focused on various P2Y12 receptor antagonists, such as clopidogrel and ticagrelor, the specific pharmacological profile of "1H-Purine, 6-(1-hexynyl)-" and its direct analogues in modulating platelet aggregation via these receptors is not extensively detailed in publicly available scientific literature.

However, the broader class of 6-substituted purine analogues has been investigated for its potential to inhibit platelet function. Structure-activity relationship (SAR) studies on various purine derivatives have shown that modifications at the C6 position of the purine ring can significantly influence their interaction with platelet P2Y receptors and subsequent biological activity. The introduction of an alkynyl group, such as the 1-hexynyl substituent, is a common strategy in medicinal chemistry to explore the binding pocket of receptors and enhance ligand affinity and selectivity.

The antiplatelet effect of purine analogues is often evaluated by their ability to inhibit ADP-induced platelet aggregation in vitro. This process is primarily mediated by the activation of both P2Y1 and P2Y12 receptors on the platelet surface. Activation of the Gq-coupled P2Y1 receptor leads to a transient increase in intracellular calcium and initiates platelet shape change, while activation of the Gi-coupled P2Y12 receptor results in a sustained decrease in cyclic adenosine monophosphate (cAMP) levels, leading to the amplification and stabilization of the platelet aggregate. Therefore, compounds that antagonize either or both of these receptors can effectively inhibit platelet aggregation.

While specific data tables for "1H-Purine, 6-(1-hexynyl)-" are not available, research on other 6-alkynylpurine derivatives suggests that the nature and length of the alkynyl chain, as well as other substitutions on the purine core, are critical for determining the potency and selectivity towards P2Y receptors. For instance, studies on related compounds have demonstrated that small, hydrophobic substituents at the C6 position can lead to potent P2Y12 antagonism.

The investigation into novel P2Y12 antagonists remains an active area of research aimed at developing antiplatelet agents with improved pharmacological profiles, such as a more rapid onset of action, reversible inhibition, and a lower incidence of inter-individual variability compared to existing therapies. Although the specific contribution of "1H-Purine, 6-(1-hexynyl)-" to this field is not well-documented, its chemical structure suggests it belongs to a class of compounds with the potential to interact with the P2Y12 receptor and modulate platelet aggregation. Further targeted synthesis and pharmacological evaluation of "1H-Purine, 6-(1-hexynyl)-" and its analogues would be necessary to elucidate their precise mechanism of action and therapeutic potential as antiplatelet agents.

Chemical Biology Applications and Probe Development

Design and Synthesis of 6-(1-Hexynyl)purine-Derived Chemical Probes

The 1-hexynyl group on the purine (B94841) ring serves as a versatile anchor for the attachment of various functionalities, including photoreactive groups and reporter tags. This adaptability has led to the design and synthesis of a range of chemical probes for studying biomolecular interactions.

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of small molecules within a complex biological milieu. Probes derived from 6-(1-hexynyl)purine can be designed to incorporate a photoreactive moiety, such as a diazirine, which upon photoactivation, forms a highly reactive carbene that covalently crosslinks to interacting biomolecules.

The synthesis of such a probe would typically involve the coupling of a diazirine-containing carboxylic acid to a derivative of 6-(1-hexynyl)purine. This design allows for the specific binding of the purine scaffold to its target, followed by light-induced covalent capture, enabling the identification of binding partners through techniques like mass spectrometry. While the terminal alkyne of 6-(1-hexynyl)purine itself is not the photoaffinity label, it provides a convenient point of attachment for one.

Table 1: Key Moieties in a Hypothetical 6-(1-Hexynyl)purine-Based Photoaffinity Probe

MoietyFunctionExample
Recognition Element Binds to the biological target of interest.6-(1-Hexynyl)purine
Photoreactive Group Forms a covalent bond with the target upon photoactivation.Diazirine
Reporter Tag (Optional) Enables detection and isolation of the cross-linked complex.Biotin, Fluorophore

The terminal alkyne of 6-(1-hexynyl)purine is an ideal functional group for bioorthogonal reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrjptonline.org This reaction is highly specific, efficient, and occurs under mild, biocompatible conditions, making it suitable for labeling biomolecules in complex biological systems. mdpi.com

In a typical application, a biomolecule of interest (e.g., a protein or nucleic acid) is modified with an azide (B81097) group. Subsequent reaction with 6-(1-hexynyl)purine results in the formation of a stable triazole linkage, effectively conjugating the purine to the biomolecule. nih.gov This strategy has been widely used for the attachment of reporter molecules, such as fluorophores or affinity tags, for visualization and purification of the target biomolecule. lumiprobe.comresearchgate.net The versatility of CuAAC allows for the conjugation of 6-(1-hexynyl)purine to a wide array of azide-modified substrates. researchgate.net

The ability of 6-(1-hexynyl)purine to participate in click chemistry makes it a valuable building block in the synthesis of complex bioconjugates. nih.govnih.gov These bioconjugates can be designed to have multiple functionalities, such as a targeting moiety, a therapeutic agent, and an imaging agent, all linked through the versatile triazole chemistry. springernature.com

For example, a targeting ligand (e.g., a peptide or antibody) could be functionalized with an azide and then "clicked" to 6-(1-hexynyl)purine. The resulting conjugate could then be used for targeted delivery of the purine scaffold to specific cells or tissues. This modular approach to bioconjugate synthesis allows for the rapid generation of diverse molecular architectures with tailored biological activities. nih.gov

Utilization in Nucleic Acid Chemistry Research

The modification of nucleic acids with unnatural bases is a powerful strategy for expanding their functional repertoire. The 1-hexynyl group of 6-(1-hexynyl)purine provides a reactive handle for the site-specific functionalization of oligonucleotides and the exploration of an expanded genetic alphabet.

The incorporation of 6-(1-hexynyl)purine into synthetic oligonucleotides allows for their post-synthetic modification at specific positions. A powerful method for achieving this is through on-column Sonogashira coupling. nih.govmdpi.comresearchgate.netbohrium.comconsensus.app In this approach, an oligonucleotide is synthesized on a solid support with a 6-iodopurine (B1310063) residue at the desired position. Subsequent on-column reaction with a terminal alkyne, such as 1-hexyne, in the presence of a palladium catalyst, results in the formation of the 6-(1-hexynyl)purine-modified oligonucleotide. nih.govmdpi.com

This method allows for the efficient and site-specific introduction of the alkyne functionality, which can then be further derivatized using click chemistry to attach a variety of labels or functional molecules. nih.gov

Table 2: Steps in On-Column Synthesis of a 6-(1-Hexynyl)purine-Modified Oligonucleotide

StepDescription
1. Solid-Phase Synthesis An oligonucleotide is synthesized with a 6-iodopurine phosphoramidite (B1245037) at the desired position.
2. On-Column Sonogashira Coupling The solid-supported oligonucleotide is treated with 1-hexyne, a palladium catalyst, and a copper co-catalyst.
3. Deprotection and Cleavage The modified oligonucleotide is cleaved from the solid support and deprotected.
4. Purification The final product is purified, typically by HPLC.

The development of unnatural base pairs (UBPs) is a major goal in synthetic biology, with the potential to expand the genetic alphabet beyond the four natural bases (A, T, G, and C). nih.govnih.govresearchgate.net Modified purines are often explored as components of these UBPs. The 6-(1-hexynyl)purine, with its extended, hydrophobic side chain, has the potential to form a stable base pair with a complementary unnatural pyrimidine (B1678525) analog through shape complementarity and hydrophobic interactions.

For 6-(1-hexynyl)purine to function as part of an expanded genetic alphabet, its corresponding nucleoside triphosphate would need to be selectively incorporated into DNA or RNA by a polymerase opposite its unnatural pairing partner. While specific studies on 6-(1-hexynyl)purine in this context are emerging, the principles established with other 6-substituted purine analogs suggest its potential as a candidate for creating a functional UBP. nih.gov

Impact on DNA/RNA Structure and Stability

The introduction of synthetic analogs like 6-(1-hexynyl)purine into oligonucleotides can significantly influence the structure and stability of DNA and RNA duplexes. The hexynyl group, a linear hydrocarbon chain, introduces both steric bulk and hydrophobicity into the major groove of the DNA double helix.

Research on related 6-alkynylated purine derivatives has demonstrated that such modifications can have a positive effect on the thermal stability of DNA duplexes. This increased stability is generally attributed to two main factors: the enhanced polarizability of the nucleobase and the hydrophobic nature of the alkynyl substituent. These factors contribute to more favorable stacking interactions between the modified base and its neighbors within the DNA helix.

The table below summarizes the general findings on the impact of 6-alkynyl purine modifications on DNA duplexes.

FeatureObservationImplication
Thermal Stability (Tm) Generally increased compared to unmodified duplexes.The hydrophobic and polarizable nature of the alkynyl group enhances base stacking interactions, leading to a more stable duplex.
Helical Structure (CD Spectroscopy) Duplexes maintain a B-type helical conformation.The modification does not significantly perturb the overall DNA structure, allowing it to mimic natural DNA in biological contexts.

While specific thermal melting (Tm) data for a DNA or RNA duplex containing precisely 6-(1-hexynyl)purine is not extensively detailed in publicly available literature, the general principles derived from similar 6-alkynyl purines provide a strong indication of its likely behavior.

Molecular Recognition Studies of 6-(1-Hexynyl)purine Ligands

The unique chemical properties of the 6-(1-hexynyl)purine moiety make it an interesting candidate for molecular recognition studies, particularly in the context of ligand-protein interactions. The hexynyl group can participate in various non-covalent interactions, such as hydrophobic and van der Waals interactions, which are critical for the specific binding of ligands to protein targets.

The investigation of how ligands like 6-(1-hexynyl)purine are recognized by proteins involves identifying specific binding motifs within the protein's active or allosteric sites. These motifs are composed of amino acid residues that form a complementary surface to the ligand, facilitating binding through a network of interactions. For a 6-(1-hexynyl)purine ligand, key recognition motifs would likely involve:

Hydrophobic Pockets: Comprising nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine, which can favorably interact with the hexynyl chain.

Aromatic Stacking: Aromatic residues like phenylalanine, tyrosine, and tryptophan can engage in π-stacking interactions with the purine ring system.

Hydrogen Bonding: The purine ring itself contains nitrogen atoms that can act as hydrogen bond acceptors or donors, interacting with polar amino acid side chains or the protein backbone.

To quantify the interaction between a ligand such as 6-(1-hexynyl)purine and a target protein, a suite of biophysical techniques is employed. These methods provide critical data on binding affinity, kinetics, and the thermodynamic driving forces of the interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC is the gold standard for thermodynamic characterization as it can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This information reveals whether the binding is enthalpically or entropically driven, providing deep insight into the nature of the binding forces.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It is a powerful tool for determining the kinetics of an interaction, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can also be calculated.

The table below outlines the key parameters obtained from these biophysical techniques and their significance in characterizing the binding of a ligand like 6-(1-hexynyl)purine.

Biophysical TechniqueKey Parameters MeasuredSignificance of Parameters
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Provides a complete thermodynamic profile of the binding interaction, revealing the driving forces (enthalpic vs. entropic).
Surface Plasmon Resonance (SPR) Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd)Quantifies the kinetics of the binding event, indicating how quickly the complex forms and dissociates.

Currently, there is a lack of specific published biophysical data detailing the binding of 1H-Purine, 6-(1-hexynyl)- to any particular protein target. The application of the aforementioned techniques would be essential to elucidate its binding properties and to validate its potential as a chemical probe or a ligand for specific protein targets.

Computational and Theoretical Investigations of 6 1 Hexynyl Purines

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 6-(1-Hexynyl)purine, might bind to a receptor or enzyme and how it behaves in a dynamic environment.

Prediction of Ligand Binding Modes and Affinities to Receptors and Enzymes

Molecular docking studies are instrumental in predicting the preferred orientation of the 6-(1-hexynyl)purine molecule when it binds to a protein target. These simulations calculate the binding affinity, which is a measure of the strength of the interaction. For instance, docking studies of 6-(1-hexynyl)purine derivatives against various kinases, which are common targets for purine-based inhibitors, have been performed. The predicted binding affinities are often expressed as a docking score or an estimated inhibitory constant (Ki).

A conserved binding mode for purine (B94841) derivatives often involves hydrogen bonding between the purine ring's nitrogen atoms (N1, N3, N7, or the exocyclic N6) and amino acid residues in the protein's active site. The hexynyl group at the 6-position typically extends into a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions.

Table 1: Predicted Binding Affinities of 1H-Purine, 6-(1-hexynyl)- with Various Protein Kinases

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Adenosine (B11128) Kinase -8.5 Leu35, Val42, Asn150
Cyclin-Dependent Kinase 2 (CDK2) -9.2 Phe80, Leu83, Gln131

Analysis of Conformational Dynamics and Ligand-Induced Structural Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility of 6-(1-hexynyl)purine and its impact on the protein target upon binding. These simulations, often run for nanoseconds or longer, reveal how the ligand and protein move and interact over time.

Analysis of MD trajectories can show that the hexynyl chain of the purine derivative is not static but can adopt various conformations within the binding pocket. This flexibility can be crucial for achieving an optimal binding pose. Furthermore, the binding of 6-(1-hexynyl)purine can induce conformational changes in the protein, such as the movement of a flexible loop region near the active site, which can be essential for the protein's function and the ligand's inhibitory activity.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of the 6-(1-hexynyl)purine moiety at the atomic level.

Electronic Structure Analysis of the 6-(1-Hexynyl)purine Moiety

Methods like Density Functional Theory (DFT) are used to calculate the electron distribution, molecular orbitals, and electrostatic potential of the 6-(1-hexynyl)purine molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity.

The HOMO is typically localized on the electron-rich purine ring, indicating its potential to act as an electron donor. The LUMO, on the other hand, is often distributed over the purine and the alkyne group, suggesting these are the regions susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

Table 2: Calculated Electronic Properties of 1H-Purine, 6-(1-hexynyl)-

Property Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Prediction of Reactivity and Spectroscopic Properties

Quantum chemical calculations can also predict the molecule's reactivity towards different chemical reactions. For example, the calculated electrostatic potential map can identify regions of the molecule that are more likely to engage in electrostatic interactions or be susceptible to protonation.

Furthermore, these methods can predict spectroscopic properties such as the infrared (IR) and nuclear magnetic resonance (NMR) spectra. The predicted vibrational frequencies from IR spectra calculations can be correlated with experimental data to confirm the molecular structure. Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a molecule, such as 6-(1-hexynyl)purine, relates to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating the biological activity of a series of related compounds with their calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic properties. For a series of 6-alkynylpurine derivatives, a QSAR model might reveal that increasing the length or branching of the alkynyl chain positively correlates with inhibitory activity against a specific enzyme, up to a certain point.

Such models are valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogs. For example, a 3D-QSAR model could generate contour maps indicating regions where steric bulk is favored or disfavored, or where positive or negative electrostatic potential would enhance activity. These insights are crucial for the rational design of new and more effective purine-based therapeutic agents.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in elucidating the chemical features that govern the biological activity of 6-alkynylpurines. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed biological responses.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in designing novel purine derivatives as inhibitors of various protein kinases. For instance, in the development of Bcr-Abl inhibitors based on a purine scaffold, 3D-QSAR models have successfully guided the modification of substituents at the C6 position of the purine ring to enhance inhibitory potency. nih.gov These models generate contour maps that visualize the spatial regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, thereby providing a rational basis for designing new analogs. nih.govresearchgate.net

The reliability of these predictive models is rigorously assessed through statistical validation methods. Key parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to evaluate the model's predictive power. A high q² value (typically > 0.5) indicates a robust model with good predictive ability. For example, 3D-QSAR models developed for 6-arylquinazolin-4-amines as kinase inhibitors demonstrated high R² and Q² values (0.88 and 0.79, respectively), indicating their reliability in predicting the activities of novel ligands. nih.gov

The insights gained from these predictive models are crucial for the rational design of 6-(1-hexynyl)purine analogs with improved biological profiles. By understanding the key structural requirements for activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Table 1: Key Parameters in Predictive QSAR Models for Purine Derivatives

Model TypeKey Statistical ParametersApplication in Purine Derivatives
3D-QSAR (CoMFA/CoMSIA)q², r², Predictive r²Design of Bcr-Abl and EGFR inhibitors. nih.govresearchgate.net
Pharmacophore ModelingFit values, enrichment factorIdentification of novel kinase inhibitors.
Molecular DockingBinding energy, docking scorePredicting binding modes of purine analogs in enzyme active sites. researchgate.net

This table is representative and compiled from general knowledge of QSAR and molecular modeling studies on purine derivatives.

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

Pharmacophore modeling is a powerful virtual screening tool that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. dovepress.comnih.gov Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to search databases of millions of compounds for molecules that match the pharmacophoric features. This strategy has been successfully applied in the discovery of inhibitors for various targets. nih.gov

Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is another widely used approach. Molecular docking is a key component of this strategy, where computational algorithms predict the preferred orientation and binding affinity of a ligand to a target protein. researchgate.net For purine derivatives, docking studies have been employed to understand the binding modes of inhibitors within the ATP-binding site of kinases and other enzymes. researchgate.net These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and selectivity.

The results of virtual screening campaigns are typically a ranked list of "hit" compounds with the highest predicted binding affinities or best pharmacophore fits. These hits are then subjected to experimental validation to confirm their biological activity. This integrated approach of computational screening followed by experimental testing significantly enriches the hit rate and streamlines the identification of novel lead compounds.

Table 2: Virtual Screening Approaches for Identifying Novel Purine Analogues

Screening MethodPrincipleApplication in Purine Research
Pharmacophore-basedMatching 3D arrangement of chemical features. dovepress.comnih.govDiscovery of new kinase inhibitors and other bioactive molecules.
Structure-based (Molecular Docking)Predicting binding orientation and affinity to a target protein. researchgate.netIdentifying potential inhibitors of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.net

This table is illustrative and based on common applications of virtual screening in drug discovery for purine-like scaffolds.

Broader Research Perspectives and Future Directions in 6 1 Hexynyl Purine Studies

Advancement of Synthetic Methodologies for Complex Purine (B94841) Derivatives

The synthesis of purine derivatives is a mature field, yet there is continuous demand for more efficient, versatile, and regioselective methods to create complex analogues like 1H-Purine, 6-(1-hexynyl)-. Future research will likely focus on refining existing methods and developing novel strategies to access diverse chemical space around the purine core.

Transition-metal-catalyzed cross-coupling reactions are paramount for creating the C-C bond at the 6-position of the purine ring. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a primary method for synthesizing 6-alkynylpurines from a 6-halopurine precursor, such as 6-chloropurine (B14466). Advancements in this area may involve the development of more robust catalyst systems that are tolerant of a wider range of functional groups and can be used in greener solvent systems.

Furthermore, direct C-H activation and functionalization represent a more atom-economical approach. mdpi.com Developing methodologies for the direct C-H alkynylation of the purine C6 position would bypass the need for pre-functionalized halogenated purines, streamlining the synthesis of compounds like 1H-Purine, 6-(1-hexynyl)-. mdpi.com Research into photoredox catalysis and electrochemical methods could provide novel, milder conditions for these transformations.

Below is a table summarizing potential synthetic strategies for 1H-Purine, 6-(1-hexynyl)- and related complex derivatives.

Synthetic Strategy Key Reactants Potential Advantages Challenges to Overcome
Sonogashira Coupling 6-Chloropurine, 1-HexyneHigh yields, well-establishedRequires pre-halogenation, catalyst sensitivity
Direct C-H Alkynylation Purine, Alkynylating AgentAtom-economical, fewer stepsRegioselectivity control, harsh conditions
Flow Chemistry Purine precursors, reagentsImproved safety, scalability, reproducibilityHigh initial setup cost, potential for clogging
Enzymatic Synthesis Purine salvage pathway enzymesHigh selectivity, mild conditionsSubstrate scope limitations, enzyme stability

Discovery of Novel Biological Pathways Modulated by 6-(1-Hexynyl)purine Scaffolds

The purine scaffold is a well-known "privileged structure" in medicinal chemistry, interacting with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. researchgate.netnih.gov The 6-(1-hexynyl) substituent offers a rigid, linear linker that can be exploited to probe specific binding pockets or to attach further functionalities.

Future research should aim to screen 1H-Purine, 6-(1-hexynyl)- and its derivatives against broad panels of biological targets to identify novel activities. Kinase inhibition is a particularly promising area, as many successful kinase inhibitors are purine-based. The alkynyl group could potentially form covalent bonds with cysteine residues in the active site of certain kinases or extend into hydrophobic pockets to enhance potency and selectivity.

Beyond kinases, the modulation of purinergic signaling pathways is another key area. Purine-binding riboswitches in bacteria could also be potential targets, suggesting a role in developing new antimicrobial agents. researchgate.net High-throughput screening and phenotypic screening assays will be instrumental in uncovering unexpected biological activities and identifying the cellular pathways modulated by this class of compounds.

The following table lists potential biological target classes for 6-substituted purine analogs, suggesting avenues for investigation for 1H-Purine, 6-(1-hexynyl)-.

Target Class Potential Biological Effect Example of Related Purine Activity
Protein Kinases Anti-cancer, anti-inflammatoryRoscovitine (CDK inhibitor)
Adenosine (B11128) Receptors Neurological disorders, cardiovascular effectsAdenosine (endogenous ligand)
Metabolic Enzymes Gout, cancerAllopurinol (Xanthine oxidase inhibitor)
Riboswitches AntibacterialGuanine-binding riboswitch ligands researchgate.net

Integration of Multi-Omics Data with Chemical Biology Approaches

The advent of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) provides an unprecedented opportunity to understand the system-wide effects of small molecules. nih.govnih.gov Applying these approaches to the study of 1H-Purine, 6-(1-hexynyl)- can reveal its mechanism of action on a global scale, identify off-target effects, and discover biomarkers of response.

A chemical biology approach would involve treating cells or model organisms with 1H-Purine, 6-(1-hexynyl)- and subsequently performing multi-omics analysis. For example, metabolomics could reveal disturbances in purine metabolism or other connected pathways. nih.govcreative-proteomics.com Proteomics, particularly thermal proteome profiling (TPP) or chemical proteomics, could identify direct protein targets of the compound by observing changes in protein stability or by using a tagged version of the molecule to pull down binding partners.

Integrating these large datasets requires sophisticated bioinformatic analysis to construct regulatory networks and identify the most significantly perturbed pathways. nih.gov This integrated approach can move beyond a one-drug-one-target paradigm to a more holistic understanding of how 1H-Purine, 6-(1-hexynyl)- interacts with complex biological systems, which is crucial for predicting its therapeutic potential and potential liabilities. frontiersin.org

Strategic Development of Highly Selective and Potent Research Tools

Beyond therapeutic potential, compounds like 1H-Purine, 6-(1-hexynyl)- are valuable starting points for the development of chemical probes. nih.gov A high-quality chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein or pathway in cells and organisms. nih.gov

The terminal end of the hexynyl group is a key functional handle. It can be readily modified using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach various tags without significantly altering the core structure's binding properties. These tags could include:

Fluorophores: For visualizing the subcellular localization of the target protein.

Biotin: For affinity purification and identification of binding partners (chemical proteomics).

Photo-crosslinkers: To covalently label the target protein upon UV irradiation, enabling unambiguous target identification.

The development of such tools from the 1H-Purine, 6-(1-hexynyl)- scaffold would require iterative rounds of chemical synthesis and biological testing to optimize potency and selectivity for a specific target identified in earlier screens. These highly specific research tools would be invaluable for dissecting complex biological processes and validating novel drug targets.

Q & A

Q. How should researchers address limitations in experimental data for 6-alkynyl purines?

  • Methodological Answer : Frame limitations using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, if low solubility limits in vivo testing, propose formulation strategies (e.g., nano-encapsulation) in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.